molecular formula C24H31F3O6 B580144 Fluprostenol methyl ester CAS No. 73275-76-0

Fluprostenol methyl ester

Cat. No. B580144
CAS RN: 73275-76-0
M. Wt: 472.5
InChI Key: ORBXLQUSZNREPS-OWEKAKITSA-N
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Description

Fluprostenol methyl ester is a prodrug which is converted by esterase activity in vivo to yield the free acid fluprostenol . Fluprostenol is an F-series prostaglandin analog which has been approved for many years as a luteolytic in veterinary animals .


Synthesis Analysis

A unified synthesis of prostaglandins, including fluprostenol, has been reported . This synthesis is guided by biocatalytic retrosynthesis and involves the use of a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction .


Molecular Structure Analysis

The molecular formula of Fluprostenol methyl ester is C24H31F3O6 . The molecular weight is 472.495 Da .

Scientific Research Applications

Lipid Analysis

Fluprostenol methyl ester, like other fatty acid methyl esters, can be utilized in gas chromatographic analysis of various lipids. This application is significant in lipid research, particularly in the analysis of triglycerides, diglycerides, and other complex lipids (Morrison & Smith, 1964).

Photocatalytic Synthesis

In medicinal chemistry, fluprostenol methyl ester can be involved in late-stage C-H fluorination processes. This is exemplified in the synthesis of certain pharmaceutical compounds, demonstrating its utility in the development of new drugs and chemical processes (Halperin et al., 2015).

NMR pH Indicators

A series of fluorinated amino acids and their methyl esters, including fluprostenol methyl ester, can be used as nontoxic indicators for measuring intracellular pH in human cells. This application is crucial in biophysical studies, especially for understanding cellular processes in various physiological and pathological conditions (Taylor & Deutsch, 1983).

Ocular Hypotensive Effects

Fluprostenol methyl ester plays a role in reducing intraocular pressure in patients with glaucoma. This effect is achieved through its action on trabecular meshwork contractility, which is essential for understanding and treating glaucoma (Thieme et al., 2006).

Biolubricants

Methyl esters derived from natural fats or oils, including fluprostenol methyl ester, are explored for their potential as biolubricants. This application is important in the development of environmentally friendly and sustainable industrial products (Zulkifli et al., 2016).

Radiotracer Production

In the field of medical imaging, particularly positron emission tomography (PET), fluprostenol methyl ester can be labeled with short-lived positron-emitters. This application is crucial for diagnostic imaging in various medical conditions (Lu et al., 2004).

Uterine Contractility Studies

Prostaglandin analogues, including fluprostenol methyl ester, are studied for their effects on uterine contractility, particularly during pregnancy and labor. This research is vital for understanding reproductive health and managing labor (Khan et al., 2008).

Safety And Hazards

Fluprostenol methyl ester is highly flammable and causes serious eye irritation . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces .

properties

CAS RN

73275-76-0

Product Name

Fluprostenol methyl ester

Molecular Formula

C24H31F3O6

Molecular Weight

472.5

InChI

InChI=1S/C24H31F3O6/c1-32-23(31)10-5-3-2-4-9-19-20(22(30)14-21(19)29)12-11-17(28)15-33-18-8-6-7-16(13-18)24(25,26)27/h2,4,6-8,11-13,17,19-22,28-30H,3,5,9-10,14-15H2,1H3/b4-2-,12-11+/t17-,19-,20-,21+,22-/m1/s1

InChI Key

ORBXLQUSZNREPS-OWEKAKITSA-N

SMILES

O[C@@H]1[C@H](C/C=CCCCC(OC)=O)[C@@H](/C=C/[C@@H](O)COC2=CC(C(F)(F)F)=CC=C2)[C@H](O)C1

synonyms

7-[(1R,2R,3R5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-butenyl]cyclopentyl]-(5Z)-heptenoic acid, methyl ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluprostenol methyl ester
Reactant of Route 2
Fluprostenol methyl ester
Reactant of Route 3
Fluprostenol methyl ester
Reactant of Route 4
Fluprostenol methyl ester
Reactant of Route 5
Fluprostenol methyl ester
Reactant of Route 6
Fluprostenol methyl ester

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